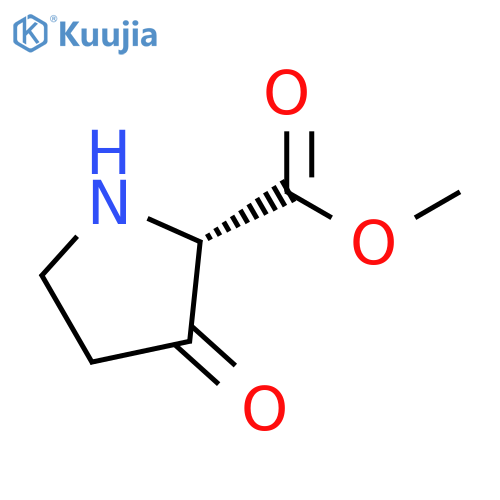Cas no 1934242-09-7 (methyl 3-oxopyrrolidine-2-carboxylate)

methyl 3-oxopyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Proline, 3-oxo-, methyl ester
- methyl 3-oxopyrrolidine-2-carboxylate
- EN300-188547
- 1934242-09-7
-
- インチ: 1S/C6H9NO3/c1-10-6(9)5-4(8)2-3-7-5/h5,7H,2-3H2,1H3/t5-/m0/s1
- InChIKey: PXRNWLQOFYJKAK-YFKPBYRVSA-N
- ほほえんだ: C(OC)(=O)[C@@H]1C(=O)CCN1
計算された属性
- せいみつぶんしりょう: 143.058243149g/mol
- どういたいしつりょう: 143.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- 密度みつど: 1.204±0.06 g/cm3(Predicted)
- ふってん: 232.3±40.0 °C(Predicted)
- 酸性度係数(pKa): 14.74±0.20(Predicted)
methyl 3-oxopyrrolidine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-188547-0.05g |
methyl 3-oxopyrrolidine-2-carboxylate |
1934242-09-7 | 0.05g |
$372.0 | 2023-09-18 | ||
| Enamine | EN300-188547-5.0g |
methyl 3-oxopyrrolidine-2-carboxylate |
1934242-09-7 | 5g |
$1280.0 | 2023-05-24 | ||
| Enamine | EN300-188547-0.5g |
methyl 3-oxopyrrolidine-2-carboxylate |
1934242-09-7 | 0.5g |
$425.0 | 2023-09-18 | ||
| Enamine | EN300-188547-1.0g |
methyl 3-oxopyrrolidine-2-carboxylate |
1934242-09-7 | 1g |
$442.0 | 2023-05-24 | ||
| Enamine | EN300-188547-10g |
methyl 3-oxopyrrolidine-2-carboxylate |
1934242-09-7 | 10g |
$1900.0 | 2023-09-18 | ||
| Enamine | EN300-188547-0.25g |
methyl 3-oxopyrrolidine-2-carboxylate |
1934242-09-7 | 0.25g |
$407.0 | 2023-09-18 | ||
| Enamine | EN300-188547-2.5g |
methyl 3-oxopyrrolidine-2-carboxylate |
1934242-09-7 | 2.5g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-188547-0.1g |
methyl 3-oxopyrrolidine-2-carboxylate |
1934242-09-7 | 0.1g |
$389.0 | 2023-09-18 | ||
| Enamine | EN300-188547-10.0g |
methyl 3-oxopyrrolidine-2-carboxylate |
1934242-09-7 | 10g |
$1900.0 | 2023-05-24 | ||
| Enamine | EN300-188547-5g |
methyl 3-oxopyrrolidine-2-carboxylate |
1934242-09-7 | 5g |
$1280.0 | 2023-09-18 |
methyl 3-oxopyrrolidine-2-carboxylate 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
methyl 3-oxopyrrolidine-2-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 3-oxopyrrolidine-2-carboxylate (CAS: 1934242-09-7) in Chemical Biology and Pharmaceutical Research
Methyl 3-oxopyrrolidine-2-carboxylate (CAS: 1934242-09-7) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its pyrrolidine core and ester functionality, serves as a key building block in the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, antimicrobial resistance, and cancer therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of methyl 3-oxopyrrolidine-2-carboxylate as a precursor in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators. The researchers utilized the compound's reactive carbonyl group to introduce diverse pharmacophores, resulting in a series of analogs with improved blood-brain barrier permeability and enhanced binding affinity. These findings highlight the compound's potential in addressing unmet medical needs in epilepsy and anxiety disorders.
In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) the development of novel β-lactamase inhibitors derived from methyl 3-oxopyrrolidine-2-carboxylate. The study revealed that structural modifications of the pyrrolidine ring system could effectively inhibit extended-spectrum β-lactamases (ESBLs), offering a promising strategy to combat multidrug-resistant bacterial infections. The compound's unique stereochemistry was found to be crucial for its inhibitory activity, providing valuable insights for future antibiotic design.
Recent advances in synthetic methodology have also expanded the applications of methyl 3-oxopyrrolidine-2-carboxylate. A Nature Communications paper (2024) described an efficient asymmetric synthesis route that enables the production of enantiomerically pure derivatives at scale. This technological breakthrough addresses previous challenges in obtaining optically active forms of the compound, opening new possibilities for its use in chiral drug development.
The compound's role in cancer research has been particularly noteworthy. A multi-institutional study published in Cancer Research (2024) identified methyl 3-oxopyrrolidine-2-carboxylate derivatives as selective inhibitors of histone deacetylase 6 (HDAC6). These compounds demonstrated remarkable specificity for HDAC6 over other HDAC isoforms, reducing off-target effects while maintaining potent anti-proliferative activity against multiple cancer cell lines. The research team emphasized the compound's favorable pharmacokinetic properties and low toxicity profile in preclinical models.
Looking forward, the versatility of methyl 3-oxopyrrolidine-2-carboxylate continues to inspire innovative applications across multiple therapeutic areas. Current research efforts are focusing on its potential in targeted protein degradation, where its structural features may facilitate the development of novel proteolysis-targeting chimeras (PROTACs). Additionally, its compatibility with click chemistry approaches makes it an attractive candidate for chemical biology probes and diagnostic tools. As synthetic methodologies advance and our understanding of its pharmacological potential deepens, methyl 3-oxopyrrolidine-2-carboxylate is poised to remain a valuable asset in medicinal chemistry and drug discovery pipelines.
1934242-09-7 (methyl 3-oxopyrrolidine-2-carboxylate) 関連製品
- 1213970-75-2((3R)-6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine)
- 2227739-15-1(rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2228607-28-9(1,1-difluoro-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine)
- 1805729-53-6(4-Bromo-3-propionylphenylacetic acid)
- 1805528-86-2(Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate)
- 2097917-83-2(2-methyl-4-{1-(pyridine-4-carbonyl)piperidin-4-yloxy}pyrimidine)
- 2089316-22-1(2-Chloro-7-iodoquinazoline)
- 82452-99-1(4-Chloro-3-iodocinnoline)
- 898411-92-2(4-chloro-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide)
- 1396773-69-5(2-(3-fluoro-4-methoxybenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol)



